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Compound of Interest

Compound Name: 1,2-Dichloro-2-propanol

Cat. No.: B15180848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,2-
dichloro-2-propanol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). Due to the limited availability of published experimental spectra for this

specific compound, this document focuses on predicted data based on established

spectroscopic principles and comparison with related halogenated alcohols. Detailed

experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 1,2-dichloro-2-propanol.
These predictions are derived from the analysis of its chemical structure and comparison with

isomers and analogous compounds.

Table 1: Predicted ¹H NMR Data for 1,2-Dichloro-2-
propanol
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Integration

-CH₃ ~1.8 Singlet (s) 3H

-CH₂Cl ~3.9 Singlet (s) 2H

-OH
Variable (broad

singlet)
Broad Singlet (br s) 1H

Rationale: The methyl protons (-CH₃) are adjacent to a quaternary carbon and are therefore

expected to appear as a singlet. The methylene protons (-CH₂Cl) are also on a carbon with no

adjacent protons, resulting in a singlet. The chemical shift of the hydroxyl proton (-OH) is highly

variable and depends on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for 1,2-Dichloro-2-
propanol

Carbon Predicted Chemical Shift (ppm)

-CH₃ ~25-35

-CH₂Cl ~50-60

CCl₂ ~80-90

Rationale: The carbon of the methyl group (-CH₃) is expected to be the most upfield. The

carbon of the chloromethyl group (-CH₂Cl) will be shifted downfield due to the electronegativity

of the attached chlorine atom. The quaternary carbon bonded to two chlorine atoms and an

oxygen atom (CCl₂) will be the most deshielded and appear furthest downfield.

Table 3: Predicted IR Absorption Bands for 1,2-Dichloro-
2-propanol
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H stretch 3200-3600 Strong, Broad

C-H stretch (sp³) 2850-3000 Medium-Strong

C-O stretch 1050-1260 Strong

C-Cl stretch 550-850 Strong

Rationale: The IR spectrum is expected to show a characteristic broad O-H stretching band for

the alcohol group.[1] C-H stretching bands for the sp³ hybridized carbons will be present in their

typical region. A strong C-O stretching absorption is also anticipated. The presence of two

chlorine atoms will give rise to strong C-Cl stretching bands in the fingerprint region.[2]

Table 4: Predicted Mass Spectrometry Fragmentation for
1,2-Dichloro-2-propanol

m/z Possible Fragment Notes

128/130/132 [M]⁺

Molecular ion peak cluster,

showing the characteristic

isotopic pattern for two chlorine

atoms (9:6:1 ratio).

93/95 [M - Cl]⁺ Loss of a chlorine atom.

79/81 [CH₂ClCO]⁺
Fragmentation with chlorine

isotope pattern.

63/65 [CH₂Cl]⁺
Chloromethyl cation with

chlorine isotope pattern.

43 [C₃H₃]⁺ Propyl fragment.

Rationale: The mass spectrum will be characterized by the presence of isotopic peaks for

chlorine (³⁵Cl and ³⁷Cl). The molecular ion peak should appear as a cluster of peaks at m/z

128, 130, and 132 with a relative intensity ratio of approximately 9:6:1, which is indicative of a
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molecule containing two chlorine atoms. Common fragmentation pathways for halogenated

alcohols include the loss of a halogen atom and alpha-cleavage.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the carbon-hydrogen framework of 1,2-dichloro-2-propanol.

Materials:

1,2-dichloro-2-propanol sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes (5 mm)

Pipettes

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Dissolve 5-10 mg of 1,2-dichloro-2-propanol in approximately 0.5-0.7

mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an

internal standard (0 ppm).

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's probe.

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical

peaks.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Optimize the receiver gain.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1,2-dichloro-2-propanol.

Materials:

1,2-dichloro-2-propanol sample

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, salt plates)

Dropper or pipette

Procedure (using Attenuated Total Reflectance - ATR):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15180848?utm_src=pdf-body
https://www.benchchem.com/product/b15180848?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15180848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small drop of the liquid 1,2-dichloro-2-propanol sample directly

onto the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to generate the final absorbance or transmittance spectrum.

Peak Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,2-dichloro-2-
propanol.

Materials:

1,2-dichloro-2-propanol sample

Mass spectrometer (e.g., with Electron Ionization - EI source)

Volatile solvent (e.g., methanol, dichloromethane)

Syringe or autosampler

Procedure (using Electron Ionization - EI):

Sample Preparation: Prepare a dilute solution of the 1,2-dichloro-2-propanol sample in a

volatile solvent.

Introduction into the Mass Spectrometer: Introduce the sample into the ion source. For a

liquid sample, this can be done via direct infusion or through a gas chromatograph (GC-MS).
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Ionization: In the EI source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the molecule. Pay close attention to the isotopic patterns characteristic of

chlorine.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,2-
dichloro-2-propanol.
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Workflow for Spectroscopic Analysis of 1,2-Dichloro-2-propanol

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Analysis

Structure Elucidation

1,2-Dichloro-2-propanol

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts
Multiplicity
Integration

Absorption Bands
(cm⁻¹)

Mass Spectrum
(m/z vs. Intensity)

Final Structure Confirmation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 1,2-dichloro-2-propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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